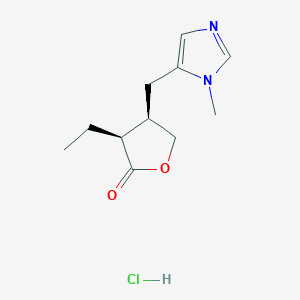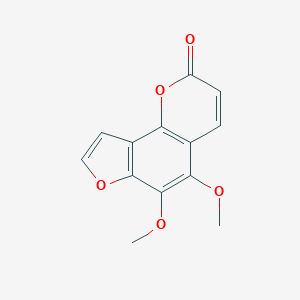
Virgaureagenin G
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Virgaureagenin G hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Referenzverbindung bei der Untersuchung von Triterpenoid-Saponinen verwendet.
Industrie: Es wird bei der Entwicklung von Pharmazeutika und Nutrazeutika auf Basis von Naturprodukten eingesetzt.
Wirkmechanismus
This compound entfaltet seine Wirkungen hauptsächlich durch die Modulation des cholinergen Systems. Es reduziert die Acetylcholinesterase-Aktivität, erhöht die Cholinacetyltransferase-Aktivität und steigert die Acetylcholin-Spiegel im Hippocampus und Frontallappen . Zusätzlich lindert es Neuroinflammation und oxidativen Stress signifikant, was zu seinen neuroprotektiven Wirkungen beiträgt .
Wirkmechanismus
Target of Action
Virgaureagenin G, also known as CID 161388 or (4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid, primarily targets the cholinergic system . It interacts with key enzymes such as acetylcholinesterase (AChE) and choline acetyltransferase (ChAT), which are crucial for the synthesis and degradation of acetylcholine (ACh), a neurotransmitter involved in memory and learning .
Mode of Action
This compound enhances the reactivity of the cholinergic system by decreasing AChE activity, which results in an increase in ACh levels . Simultaneously, it increases ChAT activity, further promoting the synthesis of ACh . These interactions lead to elevated levels of ACh in the hippocampus and frontal cortex, areas of the brain associated with cognition .
Biochemical Pathways
The compound’s action on the cholinergic system affects the biochemical pathway of acetylcholine synthesis and degradation . By inhibiting AChE and stimulating ChAT, this compound disrupts the normal balance of ACh production and breakdown, leading to an overall increase in ACh levels .
Result of Action
The increased levels of ACh resulting from this compound’s action lead to enhanced cholinergic system reactivity . This can have significant effects at the molecular and cellular levels, potentially improving cognitive function . Additionally, this compound has been shown to ameliorate neuroinflammation, providing a neuroprotective effect .
Biochemische Analyse
Biochemical Properties
Virgaureagenin G plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules . It has been found to inhibit the expression of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix in normal physiological processes .
Cellular Effects
This compound exerts effects on various types of cells and cellular processes . It has been found to significantly improve cholinergic system reactivity, as indicated by decreased acetylcholinesterase (AChE) activity, increased choline acetyltransferase (ChAT) activity, and elevated levels of acetylcholine (ACh) in the hippocampus and frontal cortex .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by inhibiting the activity of acetylcholinesterase (AChE), increasing the activity of choline acetyltransferase (ChAT), and elevating the levels of acetylcholine (ACh) in the hippocampus and frontal cortex .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models
Metabolic Pathways
This compound is involved in various metabolic pathways It interacts with enzymes or cofactors and may have effects on metabolic flux or metabolite levels
Transport and Distribution
This compound is transported and distributed within cells and tissues It may interact with transporters or binding proteins, and may have effects on its localization or accumulation
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Virgaureagenin G wird typischerweise aus natürlichen Quellen isoliert, insbesondere aus den Wurzeln von Polygala tenuifolia Willd . Der Extraktionsprozess umfasst mehrere Schritte, darunter Lösungsmittelextraktion, Chromatographie und Kristallisation .
Industrielle Produktionsverfahren
Fortschritte in der Biotechnologie und Synthetischen Biologie könnten in Zukunft ein Potenzial für die großtechnische Produktion bieten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Virgaureagenin G durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Diese Reaktion kann die in der Verbindung vorhandenen Hydroxylgruppen modifizieren.
Reduktion: Reduktionsreaktionen können die Doppelbindungen innerhalb der Triterpenoidstruktur verändern.
Substitution: Substitutionsreaktionen können an den Hydroxylgruppen stattfinden und zur Bildung von Derivaten führen.
Häufige Reagenzien und Bedingungen
Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Chromtrioxid.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid verwendet.
Substitution: Reagenzien wie Säurechloride und Alkylhalogenide werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate von this compound .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ginsenosid Rg1: Ein weiteres Triterpenoid-Saponin mit neuroprotektiven Eigenschaften.
Astragaloside IV: Bekannt für seine entzündungshemmenden und antioxidativen Wirkungen.
Hederagenin: Zeigt ähnliche neuroprotektive und entzündungshemmende Aktivitäten.
Einzigartigkeit
Virgaureagenin G ist einzigartig aufgrund seiner spezifischen Modulation des cholinergen Systems und seiner starken neuroprotektiven Wirkungen . Seine Fähigkeit, die Reaktivität des cholinergen Systems signifikant zu verbessern und Neuroinflammation zu reduzieren, hebt es von anderen ähnlichen Verbindungen ab .
Eigenschaften
IUPAC Name |
(4aR,5R,6aR,6aS,6bR,9R,10R,11S,12aR,14bR)-5,10,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O6/c1-25(2)11-12-30(24(35)36)18(13-25)17-7-8-21-26(3)14-19(32)23(34)27(4,16-31)20(26)9-10-28(21,5)29(17,6)15-22(30)33/h7,18-23,31-34H,8-16H2,1-6H3,(H,35,36)/t18-,19+,20?,21-,22-,23+,26+,27+,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGGRGBDMBZXKF-KZMOAHQXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(C(C1)C3=CCC4C(C3(CC2O)C)(CCC5C4(CC(C(C5(C)CO)O)O)C)C)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CCC3[C@@]([C@H]1CC=C4[C@]2(C[C@H]([C@@]5([C@@H]4CC(CC5)(C)C)C(=O)O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30944988 | |
| Record name | 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22338-71-2 | |
| Record name | Polygalacic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022338712 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3,16,23-Tetrahydroxyolean-12-en-28-oic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30944988 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


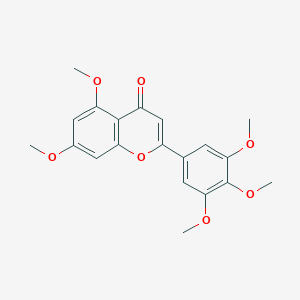
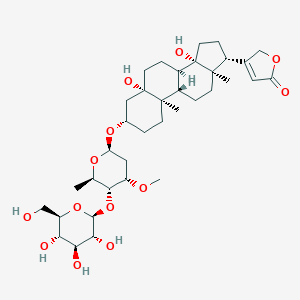


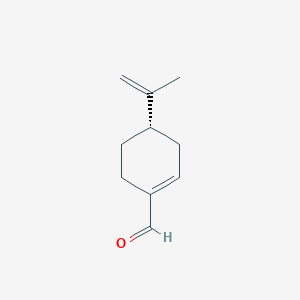
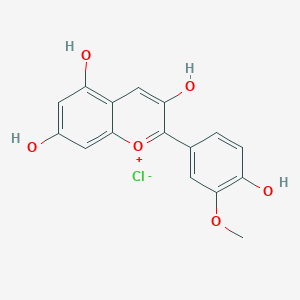
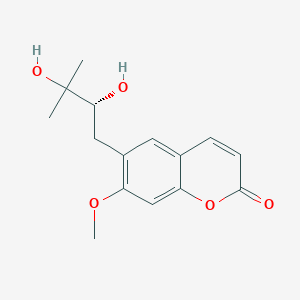
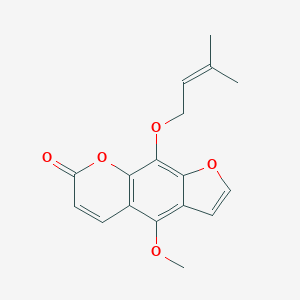

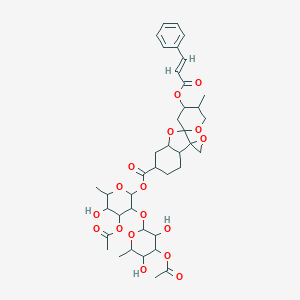

![[2-(Hydroxymethyl)-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxy-3-methoxybenzoate](/img/structure/B192102.png)
